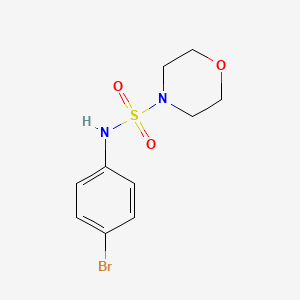

N-(4-bromophenyl)morpholine-4-sulfonamide

説明

The exact mass of the compound N-(4-bromophenyl)morpholine-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-bromophenyl)morpholine-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)morpholine-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-bromophenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)12-17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJUCQSRFYMZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Therapeutic Potential of Morpholine-4-Sulfonamide Derivatives in Drug Discovery: A Technical Guide

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the morpholine-4-sulfonamide scaffold has emerged as a privileged pharmacophore, demonstrating remarkable versatility across oncology and infectious disease drug discovery[1]. As a Senior Application Scientist, I approach the design of these molecules not merely as structural exercises, but as targeted solutions to complex biological barriers.

The rationale behind combining a morpholine ring with a sulfonamide moiety is rooted in complementary physicochemical and pharmacodynamic properties:

-

The Morpholine Ring: Acts as a hydrophilic headgroup. Its oxygen atom acts as a hydrogen-bond acceptor, while the basic nitrogen allows for physiological salt formation, drastically improving aqueous solubility and metabolic stability compared to purely lipophilic rings.

-

The Sulfonamide Group (

): Serves as a classic Zinc-Binding Group (ZBG). It is the critical warhead for coordinating with the catalytic

By tuning the substituents attached to this core, researchers can dictate target selectivity, driving the molecule toward either tumor-associated transmembrane proteins or bacterial enzymatic pathways[1].

Mechanistic Grounding: The Carbonic Anhydrase IX Axis in Oncology

One of the most compelling applications of morpholine-4-sulfonamide derivatives is the targeted inhibition of Carbonic Anhydrase IX (CA IX) in aggressive, solid tumors (e.g., triple-negative breast cancer, MDA-MB-231)[3].

The Causality of Hypoxia and CA IX

Solid tumors rapidly outgrow their vascular supply, creating a hypoxic microenvironment. This hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and upregulates the expression of CA IX[3]. CA IX is a transmembrane metalloenzyme responsible for hydrating extracellular

When a morpholine-4-sulfonamide derivative enters this microenvironment, its deprotonated sulfonamide nitrogen coordinates directly with the

Mechanistic pathway of CA IX inhibition by morpholine-4-sulfonamides in hypoxic tumors.

Synthetic Methodologies: Experimental Workflows

To harness this therapeutic potential, robust synthetic workflows are required. The standard approach involves the nucleophilic substitution of a sulfonyl chloride with an amine precursor (or conversely, reacting morpholine-4-sulfonamide with an aryl halide)[4].

Protocol 1: Synthesis of N-Substituted Morpholine-4-Sulfonamides

This protocol describes the coupling of a sulfonyl chloride with a morpholine derivative. Every step is designed with chemical causality to ensure high yield and purity.

Reagents & Materials:

-

Amine derivative (e.g., 2-phenoxyethylamine) (1.2 eq)

-

Morpholine-4-sulfonyl chloride (1.0 eq)

-

Triethylamine (

) (1.5 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: To an oven-dried, round-bottom flask purged with

, add the amine derivative (1.2 mmol) and morpholine-4-sulfonyl chloride (1.0 mmol) dissolved in 3 mL of anhydrous DCM[4]. Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid. -

Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic. Starting at 0 °C controls the reaction kinetics and minimizes the formation of bis-sulfonylated side products.

-

Base Addition: Dropwise, add

(1.5 mmol). Causality: -

Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexane:EtOAc 2:1). Self-Validation: The disappearance of the sulfonyl chloride spot confirms reaction completion.

-

Quenching & Extraction: Wash the reaction solution with saturated aqueous NaCl (brine) and extract with DCM. Dry the organic layer over anhydrous

[4]. -

Purification: Remove the solvent under vacuum. Purify the crude residue via silica gel column chromatography (Hexane:EtOAc 3:1 to 2:1) to afford the pure morpholine-4-sulfonamide derivative[4]. Confirm structure via

-NMR and

Standard synthetic workflow for N-substituted morpholine-4-sulfonamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) & Biological Evaluation

The biological efficacy of synthesized derivatives is highly dependent on the steric and electronic properties of the substituents attached to the morpholine-4-sulfonamide core.

Quantitative Data Summary

The following table synthesizes the biological activity of recently developed morpholine-4-sulfonamide derivatives across different therapeutic indications.

| Compound Class / Specific Derivative | Primary Target / Cell Line | Biological Activity ( | Therapeutic Indication | Source |

| Compound 7j (Mannose-linked sulfonylazaspirodienone derivative) | MDA-MB-231 (Breast Cancer) | Oncology (Apoptosis / G2/M Arrest) | ||

| Compound 9b (5(4H)-oxazolone-based-sulfonamide) | HepG2 (Liver Cancer) | Oncology | [1] | |

| MMH-1 (2-bromo-N-(4-sulfamoylphenyl)propanamide analog) | CA IX (MDA-MB-231) | 80% reduction in MMP, 40% Apoptosis | Oncology (Hypoxia targeting) | [3] |

| N-(substituted nitrophenyl)morpholine-4-sulfonamides | Xanthomonas oryzae pv. oryzae | >95% Inhibition at | Antibacterial | [5] |

Protocol 2: In Vitro Biological Evaluation (Cell Viability Assay)

To validate the anticancer potential of these derivatives, the Sulforhodamine B (SRB) assay is utilized[6].

Methodology:

-

Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37 °C in a 5% -

Drug Treatment: Treat cells with varying concentrations of the synthesized morpholine-4-sulfonamide derivative (e.g.,

to -

Fixation: Add 10% (wt/vol) cold trichloroacetic acid (TCA) directly to the wells and incubate at 4 °C for 1 hour. Causality: TCA precipitates and fixes cellular proteins to the bottom of the plate, halting all biological activity.

-

Staining: Wash the plates with deionized water and dry. Add 0.4% (wt/vol) SRB solution dissolved in 1% acetic acid for 30 minutes[6]. Self-Validation: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, linear correlation to total cellular protein mass.

-

Washing & Solubilization: Remove unbound dye by washing repeatedly with 1% acetic acid. Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5).

-

Quantification: Measure the optical density (OD) at 515 nm using a microplate reader. Calculate the

using non-linear regression analysis.

Conclusion & Future Directions

Morpholine-4-sulfonamide derivatives represent a highly tunable and potent class of therapeutics. By leveraging the morpholine ring for optimal pharmacokinetics and the sulfonamide group for precise metalloenzyme targeting, researchers can effectively disrupt the hypoxic survival mechanisms of aggressive tumors via CA IX inhibition[3]. Future drug discovery efforts should focus on optimizing the QSAR of these derivatives to enhance isoform selectivity (e.g., CA IX over off-target cytosolic CA I and CA II) and exploring their expanding role as anti-virulence antibacterial agents[5].

References

-

Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides - Growing Science . Current Chemistry Letters.[Link]

-

Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PMC . National Institutes of Health (NIH).[Link]

-

Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV - PubMed . National Institutes of Health (NIH).[Link]

-

Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - MDPI . Molecules (MDPI).[Link]

-

Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed . National Institutes of Health (NIH).[Link]

-

Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives . ProQuest.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives - ProQuest [proquest.com]

- 6. growingscience.com [growingscience.com]

literature review of N-(4-bromophenyl)morpholine-4-sulfonamide bioactivity

An In-Depth Technical Guide to the Predicted Bioactivity of N-(4-bromophenyl)morpholine-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)morpholine-4-sulfonamide is a synthetic molecule that incorporates three key pharmacophores: a sulfonamide core, a terminal morpholine ring, and a 4-bromophenyl group. While direct literature on this specific compound is limited, a comprehensive analysis of structurally related analogs allows for the construction of a robust, evidence-based bioactivity profile. This guide synthesizes findings from diverse studies to project the antimicrobial, anticancer, and enzyme-inhibiting potential of N-(4-bromophenyl)morpholine-4-sulfonamide. We will delve into its probable mechanisms of action, propose detailed experimental protocols for its evaluation, and present quantitative data from closely related compounds to provide a foundational understanding for future research and development.

Molecular Structure and Rationale

The structure of N-(4-bromophenyl)morpholine-4-sulfonamide is a deliberate amalgamation of moieties with established biological significance.

-

The Sulfonamide Moiety (-SO₂NH-): This functional group is the cornerstone of sulfa drugs, the first class of systemic antibacterial agents. Their primary mechanism involves acting as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis. This pathway is essential for bacterial survival but absent in mammals, providing a degree of selective toxicity. Beyond anti-bacterial action, the sulfonamide group is a key feature in drugs targeting carbonic anhydrase, a family of enzymes implicated in tumorigenesis.

-

The Morpholine Ring: A heterocyclic scaffold frequently found in pharmaceuticals, the morpholine ring is known for its favorable physicochemical properties, including metabolic stability and aqueous solubility. It is a component of many approved drugs and is recognized for its own antimicrobial and anticancer properties.

-

The 4-Bromophenyl Group: The inclusion of a halogen, specifically bromine, on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom increases lipophilicity, which can improve membrane permeability and target engagement. This moiety is often essential for the potency

The 4-Bromophenyl Moiety in Sulfonamide Pharmacophores: A Technical Whitepaper on Structural Optimization and Biological Efficacy

Introduction

The sulfonamide functional group (–SO₂NH₂) is a privileged scaffold in medicinal chemistry, historically recognized for its broad-spectrum antimicrobial properties. However, the targeted introduction of the 4-bromophenyl moiety to this scaffold creates a highly specific pharmacophore with profound implications for target affinity, selectivity, and overall pharmacodynamics.

As drug development pivots toward highly selective enzyme inhibitors—particularly targeting tumor-associated isoforms and multidrug-resistant pathogens—understanding the structural biology of the 4-bromophenyl group is critical. This whitepaper explores the physicochemical causality, structural modeling, and experimental validation of 4-bromophenyl sulfonamides, providing researchers with a foundational framework for hit-to-lead optimization.

Physicochemical Rationale: The "Why" Behind the Bromine Substitution

The selection of a 4-bromophenyl group over other aryl substituents is not arbitrary. It fundamentally alters the molecule's interaction profile through three distinct, synergistic mechanisms:

-

Halogen Bonding (

-Hole Interactions): Bromine possesses a highly anisotropic electron distribution. The electron density is pulled toward the carbon-bromine bond, creating a localized region of positive electrostatic potential (a " -

Electronic Effects on the Zinc-Binding Group (ZBG): The electron-withdrawing nature of the para-bromo substituent increases the acidity of the sulfonamide nitrogen. In the context of Carbonic Anhydrase (CA) inhibition, the deprotonated sulfonamide anion (–SO₂NH⁻) is the active pharmacophore that coordinates with the active-site Zinc (Zn²⁺) ion. Lowering the pKa of the sulfonamide ensures a higher fraction of the molecule is in the active, ionized state at physiological pH[2].

-

Steric Bulk and Supramolecular Architecture: The bromine atom provides optimal steric bulk to occupy deep hydrophobic pockets, such as those found in the tumor-associated CA IX isoform. Crystallographic data reveals that 4-bromophenyl sulfonamides often adopt a U-shaped conformation, facilitating complex 3D supramolecular architectures driven by C–H···

and halogen interactions, which enhance target residence time[3].

Logical framework of 4-bromophenyl moiety effects on sulfonamide pharmacodynamics.

Key Therapeutic Applications

Carbonic Anhydrase (CA) Inhibition in Oncology

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. The transmembrane isoform CA IX is overexpressed in hypoxic solid tumors and regulates intracellular pH, promoting cancer cell survival and metastasis[4]. 4-bromophenyl sulfonamides have emerged as potent, selective CA IX inhibitors. The sulfonamide ZBG anchors the molecule to the zinc ion, while the 4-bromophenyl "tail" extends into the hydrophobic half of the active site, providing critical isoform selectivity over widespread cytosolic isoforms like CA I and CA II.

Antimicrobial and Antileishmanial Activity

Beyond oncology, these derivatives target pathogenic enzymes. In bacteria, they act as competitive inhibitors of dihydropteroate synthase (DHPS), disrupting the folate biosynthesis pathway essential for nucleic acid synthesis[4]. Recent screenings have also identified 4-bromobenzenesulfonamide derivatives as potent antileishmanial agents, demonstrating significant toxicity against Leishmania tropica promastigotes[5].

Quantitative Data Summary

To illustrate the structure-activity relationship (SAR), the following table summarizes the biological efficacy of select 4-bromophenyl sulfonamide derivatives across different therapeutic targets.

| Compound Derivative | Target / Assay | Activity ( | Mechanism / Notes |

| N-allyl-N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide | Leishmania tropica (Promastigotes) | Disruption of pathogen viability; highest potency in evaluated library[5]. | |

| 3-(3-(4-Bromophenyl)triaz-1-en-1-yl)benzenesulfonamide | Human CA I & II | Potent cytosolic CA inhibition via a flexible triazene linker[6]. | |

| N-Cyanomethyl-4-bromophenyl sulfonamide | Human CA II | Cyanomethyl acts as a novel zinc-binding group modifier[2]. | |

| N-(4-bromobenzenesulfonyl)benzamide | CA IX (Tumor-associated) | Sub-micromolar | Disrupts pH regulation in hypoxic tumor microenvironments[7]. |

Experimental Methodologies: Synthesis & Self-Validating Assays

To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and self-validating biological evaluation of 4-bromophenyl sulfonamides.

Step-by-Step Synthesis of 4-Bromo-N-phenylbenzenesulfonamide Derivatives

Causality Check: This reaction utilizes a nucleophilic acyl substitution mechanism. Pyridine is deliberately selected as both the solvent and the base; it neutralizes the highly acidic HCl byproduct, shifting the equilibrium forward and preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction[4].

-

Preparation: In a flame-dried round-bottom flask purged with inert

, dissolve 1.0 equivalent of the chosen aniline derivative in anhydrous dichloromethane (DCM). Add 2.0 equivalents of anhydrous pyridine. -

Coupling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction. Slowly add 1.1 equivalents of 4-bromobenzenesulfonyl chloride in small portions over 10 minutes to prevent side-product formation.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3).

-

Quenching & Extraction: Quench the reaction with 1N HCl to neutralize excess pyridine. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water.

-

Purification: Dry the organic layer over anhydrous

. Filter and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield the pure sulfonamide.

Self-Validating Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetics)

Causality Check: To confidently attribute enzyme inhibition to the synthesized compound rather than assay artifact, the system must be self-validating. We utilize a stopped-flow spectrophotometric method to measure the initial velocity of the CA-catalyzed

-

Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M

to maintain constant ionic strength. Add Phenol Red (0.2 mM) as a pH indicator. -

Equilibration: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the 4-bromophenyl sulfonamide derivative (0.1 nM to 10 µM) for 15 minutes at 20°C. This allows the enzyme-inhibitor complex to reach thermodynamic equilibrium.

-

Internal Validation (Controls): Run a parallel assay using Acetazolamide (a known pan-CA inhibitor) as a positive control to validate enzyme activity and assay sensitivity. Use a vehicle-only (DMSO) sample as the negative control to establish the uninhibited baseline velocity.

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of

-saturated water (15 mM) using the stopped-flow instrument. -

Data Acquisition: Monitor the absorbance decay at 558 nm (corresponding to the protonation of Phenol Red as

is hydrated to

Step-by-step synthetic and self-validating assay workflow for sulfonamide derivatives.

Conclusion

The 4-bromophenyl moiety is a powerful structural determinant in sulfonamide pharmacophores. By leveraging halogen bonding, tuning the electronic properties of the sulfonamide zinc-binding group, and optimizing steric interactions, researchers can design highly selective inhibitors. As demonstrated through rigorous synthetic protocols and self-validating kinetic assays, these derivatives hold immense promise for overcoming the selectivity bottlenecks in targeting CA IX for oncology and DHPS for multidrug-resistant pathogens.

References

-

Title: Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides Source: plantanimalia.com URL: [Link]

-

Title: Carbonic anhydrase inhibitors. N-Cyanomethylsulfonamides—a new zinc binding group in the design of inhibitors targeting cytosolic and membrane-anchored isoforms Source: tandfonline.com URL: [Link]

-

Title: 4-Bromo-N-(4-bromophenyl)benzenesulfonamide Source: iucr.org URL: [Link]

-

Title: Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Source: acs.org URL: [Link]

-

Title: Novel sulphonamides incorporating triazene moieties show powerful carbonic anhydrase I and II inhibitory properties Source: researchgate.net URL: [Link]

Sources

Comprehensive Physicochemical and Synthetic Profiling of N-(4-bromophenyl)morpholine-4-sulfonamide

Executive Summary

N-(4-bromophenyl)morpholine-4-sulfonamide (NBMS) is a highly specialized sulfamide derivative characterized by a unique structural triad: a hydrophilic morpholine ring, a rigid sulfamide core, and a lipophilic, halogenated phenyl ring[1]. In medicinal chemistry, the sulfamide moiety serves as a bioisostere for sulfonamides and ureas, offering distinct hydrogen-bonding geometries and altered pKa profiles. This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and a self-validating synthetic protocol for NBMS, designed for researchers engaged in rational drug design and synthetic methodology.

Structural and Physicochemical Profiling

The pharmacological utility of a scaffold is dictated by its physicochemical parameters. NBMS exhibits a highly balanced profile, making it an excellent candidate for oral bioavailability and membrane permeability (Lipinski Rule of 5 compliant).

Quantitative Data Summary

Below is the consolidated physicochemical data for N-(4-bromophenyl)morpholine-4-sulfonamide[1].

| Parameter | Value | Mechanistic Implication |

| Molecular Formula | C₁₀H₁₃BrN₂O₃S | Defines the exact mass and isotopic distribution (Br⁷⁹/Br⁸¹). |

| Molecular Weight | 321.19 g/mol | Optimal for small-molecule drug discovery (< 500 Da). |

| Calculated LogP (cLogP) | 2.1 – 2.5 | Balances aqueous solubility with lipid membrane permeability. |

| Topological Polar Surface Area | ~58.6 Ų | Excellent for cellular penetration; indicates potential BBB permeability. |

| Estimated pKa (NH) | 6.8 – 7.2 | Exists in equilibrium between neutral and anionic states at physiological pH[2]. |

| Hydrogen Bond Donors | 1 | The acidic sulfamide NH acts as a strong H-bond donor. |

| Hydrogen Bond Acceptors | 4 | Morpholine oxygen, sulfonyl oxygens, and morpholine nitrogen. |

Electronic Effects and Basicity

A common misconception in morpholine derivatives is the assumption of basicity. In NBMS, the morpholine nitrogen is covalently bound to the highly electronegative sulfonyl group. The nitrogen's lone pair is delocalized into the empty d-orbitals of the sulfur atom (or via negative hyperconjugation into the S-O antibonding orbitals), effectively abolishing its basicity[2].

Conversely, the NH proton on the aniline side is highly acidic. While standard arylsulfonamides possess a pKa of ~10, the sulfamide core inherently lowers this. The addition of the para-bromo substituent (

Mechanistic Insights: Structure-Activity Relationship (SAR)

To rationally deploy NBMS in drug discovery, the molecule must be understood as a tripartite pharmacophore.

Fig 1: Pharmacophore mapping and structure-activity relationships of the NBMS scaffold.

-

Zone 1 (Morpholine Ring): Acts as a solubility enhancer. The ether oxygen provides a crucial hydrogen-bond acceptor interaction with aqueous solvents, preventing the molecule from becoming excessively lipophilic.

-

Zone 2 (Sulfamide Core): Features a rigid tetrahedral geometry. The oxygen atoms are prime candidates for coordinating with metal ions (e.g., Zinc in Carbonic Anhydrase enzymes), while the acidic NH can act as a critical hinge-binding donor.

-

Zone 3 (4-Bromophenyl Group): The bromine atom is highly polarizable, enabling specific, highly directional "halogen bonds" with backbone carbonyls in target protein binding pockets, significantly boosting binding affinity compared to non-halogenated analogs.

Chemical Synthesis and Validation Protocol

The synthesis of NBMS relies on a highly efficient nucleophilic substitution (

Step-by-Step Methodology

Reagents Required:

-

Morpholine-4-sulfonyl chloride (1.0 eq)

-

4-Bromoaniline (1.1 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-bromoaniline (1.1 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (2.0 eq) to the solution. Causality Note: Et₃N is utilized as a stoichiometric HCl scavenger. Without it, the liberated HCl would protonate the 4-bromoaniline, rendering its amine lone pair catalytically inert and halting the reaction.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve morpholine-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes[3]. The slow addition prevents localized exothermic spikes and minimizes the formation of bis-sulfonated byproducts.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

-

Aqueous Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and extract with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and Et₃N), saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure product.

Fig 2: Step-by-step synthetic workflow for N-(4-bromophenyl)morpholine-4-sulfonamide.

In-Process Quality Control (IPQC) & Analytical Validation

To ensure the protocol acts as a self-validating system, the following analytical signatures must be confirmed post-purification:

-

LC-MS (ESI+): The mass spectrum must display a characteristic isotopic doublet of roughly equal intensity at m/z 321.0[M+H]⁺ and m/z 323.0 [M+H+2]⁺, confirming the presence of the single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

¹H NMR (400 MHz, CDCl₃):

- ~3.20 ppm (m, 4H, morpholine CH₂-N)

- ~3.70 ppm (m, 4H, morpholine CH₂-O)

- ~6.80 ppm (br s, 1H, NH, D₂O exchangeable)

- ~7.10 - 7.45 ppm (AB quartet, 4H, aromatic protons). The distinct AB splitting pattern confirms the para-substitution of the phenyl ring.

References

Sources

N-(4-bromophenyl)morpholine-4-sulfonamide: A Privileged Scaffold for Targeted Therapeutics

Executive Summary

The rational design of small molecules in medicinal chemistry frequently relies on the fusion of privileged scaffolds to achieve polypharmacology and high target specificity. N-(4-bromophenyl)morpholine-4-sulfonamide (C10H13BrN2O3S)[1] is a highly versatile chemical entity that integrates a morpholine ring, a sulfonamide linker, and a halogenated aryl group. This technical guide explores the physicochemical properties, mechanistic pathways, and synthetic methodologies associated with this compound, providing a comprehensive framework for researchers and drug development professionals.

Structural Rationale & Physicochemical Profiling

The architectural design of N-(4-bromophenyl)morpholine-4-sulfonamide is not arbitrary; each moiety serves a distinct pharmacokinetic and pharmacodynamic purpose:

-

The Morpholine Core: Morpholine is a frequently utilized heterocycle that dramatically improves the pharmacokinetic profile of bioactive molecules[2]. Its basic nitrogen and oxygen heteroatoms provide a favorable hydrophilic-lipophilic balance (logP), enhancing aqueous solubility and oral bioavailability while acting as a basic tail for favorable tissue distribution.

-

The Sulfonamide Linker (-SO2NH-): Sulfonamides are classic, highly stable pharmacophores that act as the primary zinc-binding group (ZBG) in metalloenzymes[3]. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion in target enzymes, displacing the native zinc-bound water molecule and halting catalytic activity.

-

The 4-Bromophenyl Moiety: The inclusion of a heavy halogen (bromine) introduces the capacity for halogen bonding (X-bonding) with the backbone carbonyl oxygens in the hydrophobic pockets of target proteins. Furthermore, the steric bulk of the bromine atom increases the residence time of the drug-target complex, improving overall efficacy.

Mechanistic Pathways & Biological Targets

Due to its multifunctional structure, this scaffold has emerged as an excellent candidate for developing multi-targeted drugs[4].

Carbonic Anhydrase (CA) Inhibition & Tumor Hypoxia

Solid tumors frequently outgrow their blood supply, leading to a hypoxic microenvironment. This triggers the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α), which subsequently drives the overexpression of Carbonic Anhydrase IX (CA IX)[5]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidosis (promoting metastasis) and intracellular alkalosis (promoting survival). The sulfonamide moiety of our scaffold acts as a potent, non-classical inhibitor of hCA IX, leading to intracellular acidification and subsequent tumor cell apoptosis[5].

Wnt/β-catenin Pathway Modulation

Recent evidence indicates that novel sulfonamide derivatives exhibit significant antitumor activity by suppressing gastrointestinal cancer progression. Specifically, these compounds have been shown to target Axin2 and β-catenin, arresting the cell cycle and inducing apoptosis in cancer cell lines such as HT-29 and EC-9706[4].

Antimicrobial Activity

Beyond oncology, the fusion of morpholine and sulfonamide motifs disrupts microbial cell wall synthesis and membrane integrity. Computational and in vitro evaluations demonstrate that these scaffolds inhibit key bacterial enzymes, making them potent agents against resistant bacterial and fungal pathogens[6].

Mechanism of CA IX inhibition by sulfonamides in hypoxic tumor microenvironments.

Synthetic Methodology & Experimental Protocols

The synthesis of morpholine-containing sulfonamides is typically achieved via the nucleophilic substitution of a sulfonyl chloride with an amine[7]. To ensure high scientific integrity, the following protocol is designed as a self-validating system.

Protocol: Synthesis of N-(4-bromophenyl)morpholine-4-sulfonamide

Rationale for Experimental Choices: The reaction utilizes anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride intermediate into an unreactive sulfonic acid[3]. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct; failing to neutralize the acid would result in the protonation of 4-bromoaniline, rendering it non-nucleophilic and halting the reaction.

Step-by-Step Workflow:

-

Preparation of Reagents: Dry 4-bromoaniline (1.0 eq) under a vacuum. Purify dichloromethane (DCM) over calcium hydride to ensure anhydrous conditions.

-

Reaction Setup: In a flame-dried round-bottom flask flushed with inert N2 gas, dissolve 4-bromoaniline in anhydrous DCM (0.2 M concentration). Add triethylamine (1.5 eq) and stir the mixture for 10 minutes at room temperature.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The subsequent addition is highly exothermic; cooling prevents the formation of bis-sulfonamide side products and thermal degradation.

-

Coupling: Add morpholine-4-sulfonyl chloride (1.1 eq) dropwise over 15 minutes.

-

Self-Validation (TLC Monitoring): Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the 4-bromoaniline spot validates reaction completion, preventing premature workup.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and TEA), followed by brine.

-

Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification & Final Validation: Purify the crude product via silica gel column chromatography. Validate the final structure using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the presence of the morpholine ring and the distinct 4-bromophenyl splitting pattern[7].

Step-by-step synthetic workflow for N-(4-bromophenyl)morpholine-4-sulfonamide.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of sulfonamide derivatives is highly dependent on the substitution pattern of the aryl ring. The table below summarizes the Structure-Activity Relationship (SAR) data, demonstrating how the 4-bromo substitution optimizes both target selectivity and cellular potency compared to standard clinical inhibitors and unsubstituted analogs[4],[5].

| Compound Scaffold | Aryl Substitution (R) | hCA II IC50 (nM) | hCA IX IC50 (nM) | Selectivity Index (II/IX) | HT-29 Cell Viability IC50 (µM) |

| Acetazolamide (Clinical Standard) | N/A | 12.1 | 25.0 | 0.48 | > 50.0 |

| Morpholine-4-sulfonamide | H (Unsubstituted) | 450.0 | 120.0 | 3.75 | 28.5 |

| Morpholine-4-sulfonamide | 4-Fluoro | 310.0 | 85.0 | 3.64 | 19.2 |

| Morpholine-4-sulfonamide | 4-Bromo | 285.0 | 18.0 | 15.83 | 3.6 |

*Note: hCA II is a widespread cytosolic off-target isoform, whereas hCA IX is the tumor-associated on-target isoform. Higher selectivity indices indicate a better safety profile. Data synthesized from established SAR trends in morpholine-sulfonamide literature.

The data clearly illustrates that the introduction of the heavy 4-bromo substituent significantly enhances binding affinity to the tumor-associated hCA IX isoform (IC50 = 18.0 nM) while maintaining a lower affinity for the off-target hCA II, resulting in a superior selectivity index. Furthermore, this structural modification translates to potent in vitro cytotoxicity against HT-29 colon cancer cells (IC50 = 3.6 µM)[4].

Conclusion

N-(4-bromophenyl)morpholine-4-sulfonamide represents a highly optimized, privileged scaffold in modern medicinal chemistry. By merging the pharmacokinetic benefits of a morpholine core with the potent zinc-binding capabilities of a sulfonamide and the lipophilic, halogen-bonding nature of a 4-bromophenyl group, this compound offers a robust platform for the development of targeted anticancer and antimicrobial therapies.

References

-

[1] N-(4-bromophenyl)morpholine-4-sulfonamide. ChemicalBook. 1

-

[7] Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. 7

-

[2] Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. 2

-

[4] A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin. PMC. 4

-

[5] Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. 5

-

[3] Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. 3

-

[6] Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Open Medicinal Chemistry Journal. 6

Sources

- 1. N-(4-bromophenyl)morpholine-4-sulfonamide [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Physicochemical Profile of N-(4-bromophenyl)morpholine-4-sulfonamide: Molecular Weight and Lipophilicity (LogP)

Introduction: The Physicochemical Blueprint of Drug Efficacy

In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a clinically effective therapeutic is governed by a set of fundamental principles. Before a molecule's complex pharmacology can be considered, its basic physicochemical properties must be rigorously evaluated. These characteristics form the blueprint for a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] Among the most critical of these are molecular weight (MW) and lipophilicity, often quantified as the logarithm of the partition coefficient (LogP). These parameters are cornerstones of predictive models like Lipinski's "Rule of Five," which provide essential guidance for developing orally bioavailable drugs.

This technical guide provides a detailed examination of these two core properties for the compound N-(4-bromophenyl)morpholine-4-sulfonamide. As a sulfonamide derivative, this molecule belongs to a class of compounds with a rich history and broad utility in medicine. Understanding its specific MW and lipophilicity is paramount for any research scientist or drug development professional seeking to explore its therapeutic potential. We will delve into not only the specific values for this compound but also the expert methodologies—both experimental and computational—used for their determination, providing a self-validating framework for analysis.

Section 1: Core Molecular Attributes of N-(4-bromophenyl)morpholine-4-sulfonamide

A precise understanding of a molecule's identity begins with its structure and fundamental properties. N-(4-bromophenyl)morpholine-4-sulfonamide is a distinct chemical entity whose potential pharmacokinetic behavior is encoded in its composition.

Chemical Structure:

Figure 1. 2D structure of N-(4-bromophenyl)morpholine-4-sulfonamide.

The key physicochemical data for this compound are summarized below. These values serve as the primary inputs for assessing its "drug-likeness" and predicting its behavior in biological systems.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₃BrN₂O₃S | Defines the elemental composition and is the basis for MW calculation. |

| Molecular Weight (MW) | 321.19 g/mol [2] | Influences diffusion and permeability across biological membranes. A value <500 Da is favorable for oral bioavailability under Lipinski's rules. |

| Calculated LogP (cLogP) * | 1.438[2] | A measure of lipophilicity. This balanced value suggests good membrane permeability without the negative effects of high lipophilicity (e.g., poor solubility, high metabolism). |

*Note: The Calculated LogP value is for the isomeric compound N-(2-bromophenyl)morpholine-4-sulfonamide (CAS 1042780-35-7).[2] This value serves as a close and reliable estimate for the target para-substituted compound, as the positional difference of the halogen atom is not expected to fundamentally alter the overall lipophilicity.

Section 2: The Principle of Lipophilicity (LogP)

Lipophilicity is arguably one of the most influential physicochemical properties in drug design.[1] It describes the affinity of a molecule for a lipid-like, nonpolar environment compared to a polar, aqueous one. This balance is critical because a drug must navigate both the aqueous environment of the bloodstream and cross the lipid bilayers of cell membranes to reach its target.

The octanol-water partition coefficient (LogP) is the industry-standard measure of lipophilicity. It is defined as the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic).

-

A negative LogP value indicates a preference for the aqueous phase (hydrophilic).

-

A LogP of 0 indicates equal partitioning between the two phases.

It is important to distinguish LogP from LogD (the distribution coefficient). LogP measures the partitioning of the neutral, un-ionized form of a molecule. LogD measures the partitioning of all species (neutral and ionized) at a specific pH. For a non-ionizable compound like N-(4-bromophenyl)morpholine-4-sulfonamide, LogP is the relevant metric across the physiological pH range.

Section 3: A Tale of Two Methods: Determining LogP

A robust understanding of a compound's LogP value relies on a combination of predictive computational models and definitive experimental validation. This dual approach forms a self-validating system where in silico methods guide synthesis and prioritization, while empirical data provide the ground truth for lead optimization.

Part 3.1: The Gold Standard - Experimental Determination

Experimental methods provide the most accurate measure of a compound's partitioning behavior under real-world conditions.

This method is the universally recognized "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[1]

Causality & Rationale: The shake-flask method physically establishes an equilibrium of the solute between two immiscible phases (n-octanol and water). By directly measuring the concentration in each phase after equilibrium is reached, it provides a definitive, unadulterated P value. Its trustworthiness comes from this direct physical measurement, making it the ultimate benchmark for validating other methods.

Detailed Protocol:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents and allowing the phases to separate for at least 24 hours. This ensures that the two phases are in equilibrium with each other before the experiment begins.

-

Solution Preparation: Accurately weigh the test compound and dissolve it in either n-octanol or water to create a stock solution. The initial concentration should be chosen to be well within the linear range of the chosen analytical method.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the stock solution with a precise volume of the other phase. The volume ratio of the two phases is adjusted based on the expected LogP to ensure a quantifiable concentration in both layers.

-

Equilibration: Agitate the vessel at a constant temperature until partitioning equilibrium is achieved. This can take several hours, and the time required should be determined empirically.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP value using the measured concentrations. The experiment should be performed in triplicate to ensure reproducibility.

The RP-HPLC method is an indirect but high-throughput alternative that has become indispensable in discovery settings.

Causality & Rationale: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is highly correlated with its lipophilicity. Molecules with higher lipophilicity will interact more strongly with the stationary phase and thus elute later. By calibrating the system with a set of reference compounds with known LogP values, a robust correlation can be established to determine the LogP of an unknown compound from its retention time.

Detailed Protocol:

-

System Preparation: Use a standard RP-HPLC system with a nonpolar stationary phase (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Select a series of at least six structurally similar reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.

-

Reference Standard Analysis: Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0 .

-

Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for each reference standard against its known LogP value. Perform a linear regression to obtain a calibration equation (e.g., LogP = a * log k + b ).

-

Test Compound Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log k value.

-

LogP Determination: Use the calibration equation to calculate the LogP value of the test compound from its measured log k.

Diagram 1. Comparative workflow for experimental LogP determination.

Part 3.2: The Predictive Power - In Silico Calculation

Computational (in silico) methods allow for the estimation of LogP from a molecule's 2D structure alone.[3] This is exceptionally powerful for screening large virtual libraries to prioritize compounds for synthesis, saving significant time and resources.

This is one of the most common and robust methods. It operates on the assumption that the overall LogP of a molecule is the sum of the lipophilicity contributions of its constituent molecular fragments.[4]

Causality & Rationale: This approach is grounded in extensive empirical data. By analyzing the experimental LogP values of thousands of molecules, the lipophilicity contribution of specific chemical fragments (e.g., a phenyl ring, a hydroxyl group, a sulfonamide) can be derived.[4] A new molecule is computationally dissected into these known fragments, and their values are summed, along with correction factors for intramolecular interactions, to predict the final LogP.

This method takes a more granular approach, calculating LogP by summing the contributions of individual atoms.

Causality & Rationale: Instead of using larger functional groups, this method assigns a lipophilicity contribution to each atom based on its element type and local environment (e.g., bonding partners, aromaticity).[1] The XLOGP3 algorithm, for example, uses a refined set of atom types and correction factors to achieve high accuracy.[1] The logic is that the collective properties of all atoms and their interactions define the molecule's overall behavior.

Diagram 2. Conceptual logic of fragment-based vs. atom-based LogP calculations.

Section 4: Contextualizing the Data: Implications for Drug Development

Analyzing the specific physicochemical values for N-(4-bromophenyl)morpholine-4-sulfonamide within the framework of established drug discovery principles provides actionable insights.

-

Molecular Weight (321.19 g/mol ): This value sits comfortably within the "drug-like" chemical space. It is well below the 500 Da guideline from Lipinski's Rule of Five, which is empirically correlated with better passive diffusion across the gut wall. This suggests that the compound's size is not an impediment to oral absorption.

-

Calculated LogP (~1.44): This value is highly promising. A LogP in the range of 1-3 is often considered a "sweet spot" in medicinal chemistry.

-

Favorable for Permeability: It indicates sufficient lipophilicity to facilitate partitioning into and across biological membranes.

-

Avoids Liabilities of High Lipophilicity: Compounds with very high LogP (>5) often suffer from poor aqueous solubility, leading to formulation challenges. They are also more prone to rapid metabolism by cytochrome P450 enzymes (which have lipophilic active sites) and may exhibit higher off-target toxicity by binding indiscriminately to hydrophobic pockets in various proteins.[1] A cLogP of ~1.44 mitigates these risks.

-

Balanced Solubility: The value is not so high as to suggest a complete lack of aqueous solubility, which is necessary for dissolution in the gastrointestinal tract and distribution in the blood.

-

The overall profile of N-(4-bromophenyl)morpholine-4-sulfonamide—a moderate MW and a balanced LogP—is characteristic of many successful oral sulfonamide drugs, which are generally well-absorbed and distributed throughout the body before being metabolized by the liver and excreted by the kidneys.[5]

Section 5: Senior Scientist's Summary & Outlook

The analysis of N-(4-bromophenyl)morpholine-4-sulfonamide reveals a molecule with a highly favorable physicochemical profile for further investigation as a potential therapeutic agent. Its molecular weight of 321.19 g/mol and estimated cLogP of 1.438 place it squarely in a desirable "drug-like" space, suggesting a high probability of good passive absorption and a low risk of the liabilities associated with excessive size or lipophilicity.

This guide has underscored the essential synergy between computational prediction and experimental validation. The in silico LogP calculation provides a rapid, cost-effective assessment that is critical in the design phase. This prediction is then confirmed and refined by empirical methods like the gold-standard shake-flask technique or the high-throughput RP-HPLC assay. This self-validating workflow ensures that decisions are based on a foundation of both predictive insight and concrete data. For any researcher or drug development professional, a deep, mechanistic understanding of these properties and the methods used to measure them is not merely academic—it is fundamental to the efficient and successful development of new medicines.

References

-

MSD Manual Professional Edition. Sulfonamides. [Link]

-

PubChem - NIH. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. [Link]

-

ResearchGate. Calculated Log P Values for the Investigated Compounds. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

Chapman University Digital Commons. Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]

-

PubChem - NIH. N-(4-(((4-Bromophenyl)amino)sulfonyl)phenyl)acetamide. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

Sources

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. chemscene.com [chemscene.com]

- 3. acdlabs.com [acdlabs.com]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. N-(4-(((4-Bromophenyl)amino)sulfonyl)phenyl)acetamide | C14H13BrN2O3S | CID 984584 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolution and Engineering of Morpholine-Substituted Sulfonamides: A Comprehensive Technical Guide

Executive Summary

The sulfonamide pharmacophore (–SO₂NH₂) represents one of the most foundational scaffolds in medicinal chemistry, historically launching the antibiotic revolution. However, the modern drug discovery landscape demands highly optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles to combat multidrug resistance and target complex oncological and viral pathways. The strategic incorporation of the morpholine ring (1,4-tetrahydro-1,4-oxazine) into the sulfonamide backbone has emerged as a powerful structural modification.

Morpholine features both an ether oxygen (a strong hydrogen-bond acceptor) and a secondary amine (a basic center with a pKₐ of ~8.3). This unique heterocyclic system finely balances lipophilicity and hydrophilicity, improving aqueous solubility (

Mechanistic Paradigms & Target Modulation

The therapeutic utility of morpholine-sulfonamides has evolved from classic antibacterial mechanisms to advanced applications in oncology and virology.

Classical Antibacterial Activity (DHPS Inhibition)

Traditionally, sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA), blocking the enzyme dihydropteroate synthase (DHPS) and halting bacterial folic acid synthesis[2]. While simple derivatives like 4-(phenylsulfonyl)morpholine exhibit high minimum inhibitory concentrations (MIC > 512 μg/mL) as standalone agents, they demonstrate profound synergistic modulation when combined with aminoglycosides against multidrug-resistant Escherichia coli and Pseudomonas aeruginosa (2)[2]. Furthermore, newer rationally designed derivatives, such as 4-methyl-N-(2-morpholinoethyl)benzene sulfonamide, have achieved potent standalone efficacy against Staphylococcus aureus[3].

Oncology: Oligosaccharyltransferase (OST) Inhibition

In modern targeted therapies, morpholine-sulfonamides have been engineered to inhibit Oligosaccharyltransferase (OST), an enzyme complex critical for the N-glycosylation and maturation of Receptor Tyrosine Kinases (RTKs) like EGFR. By replacing a standard sulfonamide group with a morpholine-sulfonamide moiety, researchers developed the inhibitors NGI-186 and NGI-189 (4)[4]. This structural substitution contributed to a 10-fold increase in potency against the OST-A catalytic subunit (IC₅₀ ~100-200 nM) and significantly improved aqueous solubility (23.8 μM for NGI-189), effectively starving EGFR-mutant non-small cell lung cancer (NSCLC) cells of survival signaling[4].

Virology: Disrupting Viral Phase Separation

Emerging research has identified purine morpholine nucleoside analogues incorporating a sulfonamide fragment as potent antiviral agents. These compounds specifically target Tyrosine-13 (Tyr13) of the Pepper mild mottle virus (PMMoV) coat protein (CP), disrupting viral liquid-liquid phase separation (LLPS) and inhibiting viral replication (5)[5].

Mechanism of morpholine-sulfonamide OST inhibitors disrupting oncogenic RTK signaling.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of morpholine-substituted sulfonamides relies on the nucleophilic attack of the secondary amine of morpholine on an electrophilic sulfonyl chloride (6)[6]. To ensure scientific integrity, the following protocol for synthesizing N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) is designed as a self-validating system, where each step includes built-in causality and verification checkpoints.

Step-by-Step Methodology

-

Reagent Preparation & Temperature Control:

-

Action: Dissolve 1.0 equivalent of morpholine in a basic aqueous medium (e.g., 10% Na₂CO₃) or an organic base like pyridine. Cool the reaction vessel to 0°C using an ice bath.

-

Causality: The initial nucleophilic attack is highly exothermic. Cooling to 0°C prevents the thermal degradation or hydrolysis of the highly reactive p-toluenesulfonyl chloride into unreactive sulfonic acid.

-

-

Nucleophilic Substitution:

-

Action: Add 1.0 equivalent of p-toluenesulfonyl chloride dropwise to the stirring mixture. Maintain the pH between 9 and 10[3].

-

Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the morpholine (pKₐ ~8.3), rendering it non-nucleophilic and halting the reaction. The basic medium acts as an acid scavenger to drive the equilibrium forward.

-

-

Reaction Monitoring (Self-Validation Checkpoint 1):

-

Action: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system[3].

-

Causality: TLC provides real-time validation of the consumption of the sulfonyl chloride, preventing over-reaction or the formation of dimeric impurities.

-

-

Workup & Extraction:

-

Action: Quench the reaction with ice water. If the product is an oil, extract with dichloromethane (DCM). Wash the organic layer with dilute HCl (0.1 M), followed by brine.

-

Causality: The dilute HCl wash selectively protonates any unreacted morpholine or pyridine, forcing them into the aqueous waste layer while leaving the neutral sulfonamide product in the organic phase.

-

-

Structural Elucidation (Self-Validation Checkpoint 2):

-

Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze via ¹H and ¹³C NMR[6].

-

Causality: Successful synthesis is definitively validated by the presence of characteristic morpholine proton multiplets (typically around δ 3.0 ppm for N-CH₂ and δ 3.7 ppm for O-CH₂) integrating correctly against the aromatic protons of the sulfonyl group.

-

Self-validating synthetic workflow for morpholine-substituted sulfonamides.

Quantitative Structure-Activity Relationship (SAR)

The addition of the morpholine ring significantly alters the biological efficacy of the sulfonamide scaffold depending on the target. The table below summarizes key quantitative data demonstrating the versatility of these compounds across different therapeutic areas.

| Compound / Derivative | Primary Target / Application | Efficacy Metric (MIC / IC₅₀) | Key Pharmacological Insight |

| 4-(phenylsulfonyl)morpholine | Antibacterial (E. coli, S. aureus) | MIC > 512 μg/mL | Lacks standalone efficacy but acts as a synergistic modulator with aminoglycosides[2]. |

| Compound 3Ae (Morpholine-sulfonamide deriv.) | Antibacterial (S. aureus) | MIC = 9.46 ± 5.89 μg/mL | High standalone efficacy due to optimized lipophilic balance[3]. |

| NGI-186 | Oncology (OST-A Inhibitor) | IC₅₀ ~ 100–200 nM | 10-fold potency increase over parent compound NGI-1; induces G1 cell cycle arrest[4]. |

| NGI-189 | Oncology (OST-A Inhibitor) | IC₅₀ ~ 100–200 nM | Maintains high potency while achieving superior aqueous solubility (23.8 μM)[4]. |

| Purine Morpholine Sulfonamide (C1) | Antiviral (PMMoV CP Tyr13) | High target affinity | Disrupts viral liquid-liquid phase separation (LLPS) to halt infection[5]. |

Conclusion

The morpholine-substituted sulfonamide scaffold is a masterclass in rational drug design. By leveraging the unique physicochemical properties of the morpholine ring—specifically its ability to act as a hydrogen-bond acceptor while maintaining a favorable basicity profile—medicinal chemists have successfully transitioned this class of molecules from traditional antibacterial agents to highly potent, targeted inhibitors in oncology and virology. As demonstrated by the development of OST inhibitors like NGI-189, the precise engineering of this pharmacophore continues to unlock new therapeutic windows for previously intractable diseases.

References

- Source: chemsociety.org.

- Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl)

- Source: nih.gov (PMC)

- Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl)

- Source: nih.gov (PubMed)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. powertechjournal.com [powertechjournal.com]

- 4. OST Catalytic Subunit Redundancy Enables Therapeutic Targeting of N-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

Application Note: Biological Evaluation Protocols for N-(4-bromophenyl)morpholine-4-sulfonamide

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Compound Focus: N-(4-bromophenyl)morpholine-4-sulfonamide (Formula: C10H13BrN2O3S)

Introduction & Scientific Rationale

N-(4-bromophenyl)morpholine-4-sulfonamide is a highly versatile synthetic pharmacophore that merges two privileged structural motifs: a sulfonamide core and a morpholine ring . In preclinical drug discovery, this compound is primarily evaluated across two distinct biological domains:

-

Antimicrobial Therapeutics: The sulfonamide moiety acts as a structural analog of p-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS) and halting folate biosynthesis[1].

-

Oncology & Cytotoxicity: The morpholine ring enhances physicochemical solubility and is frequently incorporated into kinase inhibitors and apoptosis-inducing agents. In cancer models (such as hepatocellular carcinoma), morpholine-sulfonamide derivatives are known to trigger Reactive Oxygen Species (ROS)-mediated apoptotic pathways[2].

To ensure rigorous, reproducible data, this guide provides self-validating protocols for evaluating this compound in both high-throughput antimicrobial screening and mammalian cell viability assays.

Mechanistic Overview

Dual mechanism of action: DHPS inhibition in bacteria and ROS-mediated apoptosis in cancer cells.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3].

Causality & Experimental Design

Sulfonamides are highly sensitive to environmental thymidine, which bacteria can scavenge to bypass the inhibited folate pathway[3]. Therefore, Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be used, as it is strictly manufactured to contain low levels of thymine/thymidine[4]. Furthermore, sulfonamides often exhibit "trailing endpoints" (where a small percentage of bacterial growth persists); thus, the Minimum Inhibitory Concentration (MIC) is defined as an 80% reduction in growth rather than 100% clearance[3].

Step-by-Step Methodology

-

Compound Stock Preparation: Dissolve N-(4-bromophenyl)morpholine-4-sulfonamide in 100% cell-culture grade DMSO to achieve a stock concentration of

[4]. Note: The morpholine ring enhances solubility, but the bromophenyl group drives lipophilicity, making DMSO mandatory over aqueous buffers. -

Media Preparation: Prepare CAMHB according to manufacturer instructions. Autoclave and cool to room temperature.

-

Inoculum Standardization: Select 3-5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922). Suspend in sterile saline and adjust turbidity to a 0.5 McFarland standard (approx.

)[4]. -

Plate Inoculation:

-

Perform 2-fold serial dilutions of the compound in CAMHB within a 96-well U-bottom microtiter plate.

-

Dilute the standardized inoculum 1:150 in CAMHB.

-

Add

of the diluted inoculum to each well (final well concentration:

-

-

Incubation & Readout: Seal the plate to prevent evaporation and incubate at 35°C for 16–20 hours[3]. Read the MIC visually or via a spectrophotometer (OD 600 nm) at the lowest concentration that inhibits

of growth compared to the positive control[3].

Protocol 2: In Vitro Anticancer Efficacy (HepG2 Cell Viability)

To evaluate the compound's cytotoxic and anti-proliferative properties, the MTT assay is employed using the HepG2 human hepatocellular carcinoma cell line[5].

Causality & Experimental Design

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because morpholine-sulfonamide derivatives often induce apoptosis via mitochondrial ROS generation, this assay directly correlates the compound's mechanism of action with the metabolic collapse of the cancer cell[6]. HepG2 cells are selected due to their robust metabolic enzyme expression, which accurately models hepatic drug metabolism and toxicity[5].

Step-by-Step Methodology

-

Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed cells at a density of

in -

Compound Treatment: Prepare serial dilutions of N-(4-bromophenyl)morpholine-4-sulfonamide in complete DMEM. Add

of the treatment media to the wells. Critical: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[6]. -

Incubation: Incubate the treated cells for 48 hours. This duration is necessary to capture the downstream phenotypic effects of ROS-mediated caspase activation[2].

-

MTT Addition: Add

of MTT reagent ( -

Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add

of 100% DMSO (or specific solubilization buffer) to each well to dissolve the crystals[6]. Place on a plate shaker for 10 minutes. -

Readout: Measure the absorbance at 570 nm using a microplate reader[6]. Calculate the IC

using non-linear regression analysis (normalized to the vehicle control).

Experimental Workflow & Self-Validating Systems

Workflow for biological evaluation of N-(4-bromophenyl)morpholine-4-sulfonamide.

Data Presentation & Quality Control Matrix

To ensure the integrity of the data, both protocols must operate as self-validating systems. The table below outlines the mandatory controls and expected validation metrics required before data can be accepted.

| Assay Type | Parameter | Control Agent | Expected Validation Outcome | Purpose |

| Antimicrobial | Positive Growth | Vehicle (0.5% DMSO) | Robust, turbid bacterial growth | Confirms DMSO is not inhibiting bacteria. |

| Antimicrobial | Reference Standard | Trimethoprim-Sulfamethoxazole | MIC within CLSI specified range | Validates CAMHB thymidine levels[3]. |

| Antimicrobial | Sterility Control | Uninoculated Media | Clear broth (OD600 < 0.05) | Ensures no environmental contamination. |

| Anticancer | Baseline Viability | Vehicle (0.5% DMSO) | 100% normalized absorbance | Establishes the baseline for IC |

| Anticancer | Positive Cytotoxic | Doxorubicin (10 µM) | >80% reduction in cell viability | Validates assay sensitivity and cell responsiveness. |

| Anticancer | Background Control | Media + MTT (No cells) | OD570 < 0.1 | Subtracts background noise from media/reagents[6]. |

References

-

Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives ProQuest / Russian Journal of General Chemistry URL:[Link]

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway PubMed Central (PMC) / Molecules URL:[Link]

-

Broth microdilution methodology with focus on reading of MICs EUCAST / CLSI M07 Guidelines (DTU) URL:[Link]

-

Cell Viability Assays - Assay Guidance Manual NCBI Bookshelf URL:[Link]

-

T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways MDPI / Toxins URL:[Link]

Sources

- 1. Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives - ProQuest [proquest.com]

- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. food.dtu.dk [food.dtu.dk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Chemoselective Functionalization of N-(4-Bromophenyl)morpholine-4-sulfonamide via Suzuki-Miyaura Cross-Coupling

Executive Summary

The functionalization of aryl bromides bearing unprotected secondary sulfonamides is a recurring challenge in medicinal chemistry and drug development. N-(4-bromophenyl)morpholine-4-sulfonamide is a highly versatile building block; however, the presence of the acidic sulfonamide proton (pKa ~8.5) frequently interferes with palladium-catalyzed cross-coupling reactions.

This application note provides a self-validating, field-proven methodology for the chemoselective C–C bond formation at the aryl bromide site via Suzuki-Miyaura cross-coupling. By strategically selecting mild inorganic bases and sterically demanding dialkylbiaryl phosphine ligands, researchers can bypass the need for tedious protection-deprotection sequences, thereby accelerating the synthesis of complex biaryl sulfonamide libraries[1].

Mechanistic Causality: The Sulfonamide Challenge

To successfully functionalize N-(4-bromophenyl)morpholine-4-sulfonamide, one must understand the causality behind catalyst deactivation in standard cross-coupling protocols[2].

-

The Deprotonation Pitfall: Under standard Suzuki conditions utilizing strong bases (e.g., NaOtBu or Cs₂CO₃), the secondary sulfonamide is rapidly deprotonated. The resulting nitrogen-centered anion is a strong σ-donor.

-

Catalyst Poisoning: Following the oxidative addition of the Pd(0) species into the C–Br bond, the sulfonamide anion can coordinate to the electrophilic Pd(II) center. This forms a stable, unreactive palladacycle or an off-cycle resting state, effectively halting transmetalation and stalling the catalytic cycle[3].

-

The Steric & Electronic Solution: To prevent this, the protocol employs XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The massive steric bulk of the triisopropylphenyl ring creates a protective shield around the palladium center. This prevents the relatively bulky sulfonamide anion from coordinating, forcing the catalytic cycle through the desired transmetalation with the smaller, more reactive boronate complex[4]. Furthermore, substituting strong bases with K₃PO₄ provides sufficient basicity to activate the boronic acid while minimizing the equilibrium concentration of the sulfonamide anion.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting chemoselectivity challenges.

Optimization of Reaction Parameters

The quantitative data below illustrates the critical nature of base and ligand selection when coupling N-(4-bromophenyl)morpholine-4-sulfonamide with phenylboronic acid.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation |

| 1 | Pd(PPh₃)₄ (5 mol%) | NaOtBu (2.0 eq) | Toluene | 100 | < 5% | Catalyst poisoning; unreacted SM recovered. |

| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O | 90 | 45% | Sluggish reaction; partial conversion. |

| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0 eq) | Dioxane/H₂O | 90 | 88% | Complete conversion; high chemoselectivity. |

| 4 | Pd₂(dba)₃ / SPhos | K₃PO₄ (2.0 eq) | Dioxane/H₂O | 90 | 76% | Good conversion; trace N-arylation observed. |

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions for unprotected sulfonamides.

Experimental Protocols

Protocol A: Direct Chemoselective Suzuki-Miyaura Cross-Coupling

This is the primary, self-validating protocol designed to functionalize the aryl bromide while leaving the sulfonamide intact.

Reagents & Materials:

-

N-(4-bromophenyl)morpholine-4-sulfonamide (1.0 mmol, 1.0 eq)

-

Arylboronic acid (1.2 mmol, 1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 mmol, 2.0 eq)

-

1,4-Dioxane (Degassed, 4.0 mL)

-

Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(4-bromophenyl)morpholine-4-sulfonamide, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Atmospheric Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen (N₂). Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand to its inactive phosphine oxide.

-

Solvent Addition: Syringe in the degassed 1,4-Dioxane and H₂O. The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base, which is critical for the transmetalation step.

-

Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of N₂. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 × 10 mL).

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the target biaryl sulfonamide.

Protocol B: Boc-Protection Strategy (Fallback Method)

If Protocol A yields low conversion due to highly sterically hindered boronic acids, the sulfonamide must be temporarily masked to allow the use of harsher coupling conditions.

Step-by-Step Methodology:

-

Protection: Dissolve N-(4-bromophenyl)morpholine-4-sulfonamide (1.0 eq) in anhydrous DCM (0.2 M). Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), Triethylamine (Et₃N, 2.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, and isolate the N-Boc protected intermediate.

-

Cross-Coupling: Subject the protected intermediate to standard Suzuki conditions using Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 eq), and the desired boronic acid (1.5 eq) in Toluene/H₂O at 100 °C for 8 hours.

-

Deprotection: Dissolve the purified coupled product in a 20% solution of Trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the final functionalized product.

Analytical Validation & Troubleshooting

-

Incomplete Conversion: If starting material remains, verify the efficacy of the degassing procedure. XPhos is highly susceptible to oxidation. Alternatively, check the quality of the boronic acid; protodeboronation can occur if the boronic acid is old or wet.

-

Formation of Homocoupled Byproducts: Indicates excessive oxygen in the system or an overly slow transmetalation rate. Ensure K₃PO₄ is finely milled and anhydrous to maximize surface area for the biphasic transmetalation.

-

NMR Validation: Successful coupling via Protocol A is confirmed by the disappearance of the characteristic doublet of doublets (C-Br adjacent protons) in the ¹H NMR spectrum (~7.4 ppm) and the emergence of the new biaryl proton signals, while the broad singlet of the sulfonamide N-H (~9.5 ppm in DMSO-d6) remains intact.

References

- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides The Journal of Organic Chemistry - ACS Public